N,N'-cyclohexane-1,4-diylbis(4-chlorobenzenesulfonamide)
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Overview
Description
N,N’-cyclohexane-1,4-diylbis(4-chlorobenzenesulfonamide) is a chemical compound known for its role as an integrated stress response inhibitor. It has a molecular formula of C22H24Cl2N2O4 and a molecular weight of 451.34 g/mol . This compound is significant in various scientific research fields due to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-cyclohexane-1,4-diylbis(4-chlorobenzenesulfonamide) involves the reaction of cyclohexane-1,4-diamine with 4-chlorobenzenesulfonyl chloride under controlled conditions. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process . The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize yield. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
N,N’-cyclohexane-1,4-diylbis(4-chlorobenzenesulfonamide) undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonamide groups.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new sulfonamide derivative, while oxidation can lead to the formation of sulfonic acids .
Scientific Research Applications
N,N’-cyclohexane-1,4-diylbis(4-chlorobenzenesulfonamide) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonamide derivatives.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N,N’-cyclohexane-1,4-diylbis(4-chlorobenzenesulfonamide) involves its ability to inhibit the integrated stress response by targeting the eukaryotic initiation factor 2 (eIF2)α phosphorylation pathway. By binding to eIF2B, the compound stabilizes its active form, thereby reversing the effects of eIF2α phosphorylation and restoring normal protein synthesis . This mechanism is crucial in mitigating cellular stress and has implications in treating various stress-related diseases .
Comparison with Similar Compounds
Similar Compounds
N,N’-1,4-Cyclohexanediylbis(2-(4-chlorophenoxy)acetamide): Another integrated stress response inhibitor with similar biological activities.
4,4’-Cyclohexane-1,1-diylbis(N,N-di-p-tolylaniline): A compound with a similar cyclohexane core but different functional groups, leading to distinct chemical and biological properties.
Uniqueness
N,N’-cyclohexane-1,4-diylbis(4-chlorobenzenesulfonamide) is unique due to its dual sulfonamide groups, which confer specific reactivity and biological activity. Its ability to inhibit the integrated stress response makes it a valuable compound in both research and therapeutic applications .
Properties
Molecular Formula |
C18H20Cl2N2O4S2 |
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Molecular Weight |
463.4g/mol |
IUPAC Name |
4-chloro-N-[4-[(4-chlorophenyl)sulfonylamino]cyclohexyl]benzenesulfonamide |
InChI |
InChI=1S/C18H20Cl2N2O4S2/c19-13-1-9-17(10-2-13)27(23,24)21-15-5-7-16(8-6-15)22-28(25,26)18-11-3-14(20)4-12-18/h1-4,9-12,15-16,21-22H,5-8H2 |
InChI Key |
HTILCZOHXOXSDH-UHFFFAOYSA-N |
SMILES |
C1CC(CCC1NS(=O)(=O)C2=CC=C(C=C2)Cl)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1CC(CCC1NS(=O)(=O)C2=CC=C(C=C2)Cl)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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